Cas no 19883-75-1 (L-2-Nitrophenylalanine)
L-2-Nitrophenylalanine Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-3-(2-nitrophenyl)propanoic acid
- (S)-2-Amino-3-(2-nitrophenyl)propanoic acid|L-2-Nitrophe
- 2-Amino-3-(2-nitrophenyl)propanoic acid
- 2-Nitro-L-Phenylalanine
- L-2-Nitrophe
- L-2-Nitrophenylalanine
- L-2-NO2-Phe-OH
- L-Phenylalanine,2-nitro-
- 2-Nitro-phenylalanin
- DL-2-nitrophenylalanine
- DL-o-Nitrophenylalanin
- H-O-NITRO-PHE-OH
- H-PHE(2-NO2)-OH
- L-2-AMINO-3-(2-NITRO PHENYL)-PROPIONIC ACID
- L-2-NO2-Phe-OH 2-Nitro-L-Phenylalanine
- L-PHE(2-NO2)
- o-Nitro-phenylalanin
- o-nitrophenylalanine
- D-His(Trt)
- 2-Nitrophenylalanine, L-
- (S)-2-Amino-3-(2-nitrophenyl)propanoicacid
- (2S)-2-amino-3-(2-nitrophenyl)propanoic acid
- AKOS015891093
- DTXSID401347413
- L-2- Nitrophenylalanine
- AC-1405
- EN300-106342
- DS-17137
- SCHEMBL43105
- 19883-75-1
- MFCD00270360
- A814033
- A13114
- AM83436
- SCHEMBL13660654
- L-Phenylalanine, 2-nitro-
- 8HR9556B3J
- Z1404540659
- NSC-21949
- CS-0093039
- SDZGVFSSLGTJAJ-ZETCQYMHSA-N
- L-2-NO2-Phe-OH 2-Nitro-L-Phenylalanine
- L-3-(o-Nitrophenyl)-alanine; L-2-Nitrophenylalanine; NSC 21949;
-
- MDL: MFCD00270360
- Inchi: 1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1
- InChI Key: SDZGVFSSLGTJAJ-ZETCQYMHSA-N
- SMILES: OC([C@H](CC1C=CC=CC=1[N+](=O)[O-])N)=O
Computed Properties
- Exact Mass: 210.06400
- Monoisotopic Mass: 210.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Density: 1.408
- Melting Point: 206-208 ºC
- Boiling Point: 385.4℃/760mmHg
- PSA: 109.14000
- LogP: 1.77270
L-2-Nitrophenylalanine Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
L-2-Nitrophenylalanine Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
L-2-Nitrophenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210732-1g |
S)-2-Amino-3-(2-nitrophenyl)propanoic acid |
19883-75-1 | 95% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 210732-5g |
S)-2-Amino-3-(2-nitrophenyl)propanoic acid |
19883-75-1 | 95% | 5g |
£120.00 | 2022-03-01 | |
| Fluorochem | 210732-10g |
S)-2-Amino-3-(2-nitrophenyl)propanoic acid |
19883-75-1 | 95% | 10g |
£200.00 | 2022-03-01 | |
| Fluorochem | 210732-25g |
S)-2-Amino-3-(2-nitrophenyl)propanoic acid |
19883-75-1 | 95% | 25g |
£376.00 | 2022-03-01 | |
| TRC | N502235-50mg |
L-2-Nitrophenylalanine |
19883-75-1 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | N502235-100mg |
L-2-Nitrophenylalanine |
19883-75-1 | 100mg |
$ 103.00 | 2023-09-06 | ||
| TRC | N502235-250g |
L-2-Nitrophenylalanine |
19883-75-1 | 250g |
$236.00 | 2023-05-17 | ||
| TRC | N502235-2.5g |
L-2-Nitrophenylalanine |
19883-75-1 | 2.5g |
$ 725.00 | 2023-09-06 | ||
| TRC | N502235-5g |
L-2-Nitrophenylalanine |
19883-75-1 | 5g |
$ 1060.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28110-5g |
(S)-2-Amino-3-(2-nitrophenyl)propanoic acid |
19883-75-1 | 5g |
¥1576.0 | 2021-09-07 |
L-2-Nitrophenylalanine Suppliers
L-2-Nitrophenylalanine Related Literature
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Jean-Fran?ois Gohy,Yue Zhao Chem. Soc. Rev. 2013 42 7117
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Andrea S. Carlini,Mollie A. Touve,Héctor Fernández-Caro,Matthew P. Thompson,Mary F. Cassidy,Wei Cao,Nathan C. Gianneschi Faraday Discuss. 2019 219 44
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Andrea Varga,Gergely Bánóczi,Botond Nagy,László Csaba Bencze,Monica Ioana To?a,ákos Gellért,Florin Dan Irimie,János Rétey,László Poppe,Csaba Paizs RSC Adv. 2016 6 56412
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Olivier Bertrand,Jean-Fran?ois Gohy Polym. Chem. 2017 8 52
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Thavasyappan Thambi,Jae Hyung Park,Doo Sung Lee Biomater. Sci. 2016 4 55
Additional information on L-2-Nitrophenylalanine
Introduction to L-2-Nitrophenylalanine (CAS No. 19883-75-1)
L-2-Nitrophenylalanine (CAS No. 19883-75-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its nitro-substituted phenylalanine structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The nitro group introduces a region of reactivity that can be exploited for further functionalization, making L-2-nitrophenylalanine a versatile building block in medicinal chemistry.
The structural motif of L-2-nitrophenylalanine combines the amino acid backbone with a nitrophenyl group, which imparts both hydrophobic and electrophilic characteristics to the molecule. This dual functionality allows for diverse chemical transformations, including nucleophilic aromatic substitution, reduction to an amine, and coupling reactions. Such properties are particularly useful in the development of novel therapeutic agents where precise molecular modifications are required.
In recent years, L-2-nitrophenylalanine has been explored in the context of enzyme inhibition and drug discovery. Its nitro group can serve as a probe for studying enzyme mechanisms, particularly those involving aromatic substrates or cofactors. For instance, studies have shown that the nitro group can be reduced to an amine by specific enzymes, providing insights into catalytic processes and potential drug targets. This has opened up new avenues for understanding metabolic pathways and developing inhibitors against relevant enzymes.
Moreover, the incorporation of L-2-nitrophenylalanine into peptide mimetics and protein ligands has demonstrated promising results in modulating biological activities. The nitrophenyl moiety can enhance binding affinity to target proteins through π-stacking interactions or participate in redox-sensitive mechanisms. Such applications are particularly relevant in the design of drugs that require controlled release or activation under specific physiological conditions.
The synthesis of L-2-nitrophenylalanine typically involves the nitration of phenylalanine derivatives followed by stereoselective resolution. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Recent innovations in asymmetric synthesis have also allowed for the preparation of enantiomerically pure forms, which is crucial for studying chiral interactions in biological systems.
From a pharmacological perspective, L-2-nitrophenylalanine has been investigated for its potential role in treating neurological disorders. The ability of the nitro group to cross the blood-brain barrier and interact with central nervous system receptors has been explored in preclinical studies. Additionally, its structural similarity to naturally occurring amino acids suggests that it may have lower toxicity profiles compared to non-peptide-based drugs.
In conclusion, L-2-Nitrophenylalanine (CAS No. 19883-75-1) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and biochemists alike. As ongoing research continues to uncover new applications and mechanisms, this compound is poised to play an increasingly important role in the discovery and design of next-generation therapeutics.
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